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Compound of Interest

Compound Name: 2,3-Dichloro-1-propene

Cat. No.: B165496

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2,3-dichloro-1-propene using nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The information
presented herein is intended to support research, development, and quality control activities

where this compound is of interest.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2,3-dichloro-1-propene.

Table 1: *"H NMR Spectroscopic Data for 2,3-Dichloro-1-

propene
Chemical Shift (8) . . Coupling
Multiplicity Assignment
ppm Constants (J) Hz
5.585 Doublet =CH2 (Ha) J(Ha, Hb) =-1.9
5.417 Doublet =CH:2 (Hb) J(Hb, Hc) = -0.4
4.158 Singlet -CHzClI (Hc) J(Ha, Hc)=-1.1

Solvent: CDCls, Instrument Frequency: 89.56 MHz. Data sourced from ChemicalBook.[1]
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Table 2: **C NMR Spectroscopic Data for 2,3-Dichloro-1-

propene
Chemical Shift (6) ppm Assignment
~134 C=CH:z
~118 =CH.
~45 -CH:Cl

Note: Predicted chemical shifts based on typical ranges for similar functional groups.

Table 3: Infrared (IR) Spectroscopic Data for 2,3-
Dichloro-1-propene

Wavenumber (cm~—?) Intensity Assignment

~3100 Medium =C-H stretch

~2960 Medium C-H stretch (asymmetric)
~2850 Medium C-H stretch (symmetric)
1640 Strong C=C stretch

1435 Medium CHz scissoring

1260 Strong C-Cl stretch

900 Strong =CH: out-of-plane bend
750 Strong C-Cl stretch

Data interpreted from the NIST WebBook IR spectrum for the liquid (neat) state.[2]

Table 4: Mass Spectrometry (MS) Data for 2,3-Dichloro-1-
propene

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b165496?utm_src=pdf-body
https://www.benchchem.com/product/b165496?utm_src=pdf-body
https://www.benchchem.com/product/b165496?utm_src=pdf-body
https://www.benchchem.com/product/b165496?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C78886&Type=IR-SPEC&Index=1
https://www.benchchem.com/product/b165496?utm_src=pdf-body
https://www.benchchem.com/product/b165496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment
m/z

114 2.7 [M+4]* (37Cl2)

112 14.6 [M+2]* (35CIR”ClI)

110 22.7 [M]* (3°Cl2)

77 30.9 [C3H43"CIJ*

75 100.0 [C3H435CI]*

49 15.8 [CH2CI*

39 49.6 [C3Hs]*

Electron lonization (El) at 70 eV. Data sourced from ChemicalBook.[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2,3-dichloro-1-
propene, a volatile liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.
Methodology:

e Sample Preparation:

o

Accurately weigh approximately 10-20 mg of 2,3-dichloro-1-propene for *H NMR and 50-
100 mg for 13C NMR.

o

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
0.1% tetramethylsilane (TMS) as an internal standard.

o

Transfer the solution to a clean, dry 5 mm NMR tube.

o

Ensure the liquid height in the tube is approximately 4-5 cm.
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 Instrument Parameters (*H NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.
Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the concentration.

Spectral Width: -2 to 12 ppm.

e Instrument Parameters (33C NMR):

Spectrometer: 100 MHz or higher corresponding 3C frequency.

Pulse Sequence: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Spectral Width: 0 to 200 ppm.

» Data Processing:

[e]

[e]

o

[¢]

[¢]

Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Integrate the signals in the *H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.
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Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 2,3-dichloro-1-propene.

Methodology:

o Sample Preparation (Neat Liquid):
o Place one drop of 2,3-dichloro-1-propene onto a clean, dry salt plate (e.g., NaCl or KBr).
o Carefully place a second salt plate on top to create a thin liquid film.
o Ensure there are no air bubbles trapped between the plates.

e Instrument Parameters:

o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

[e]

Accessory: Transmission sample holder.

[e]

Scan Range: 4000 to 400 cm~2.

Resolution: 4 cm~—1.

o

[¢]

Number of Scans: 16-32 scans for both the background and the sample.

o Data Acquisition and Processing:

[e]

Acquire a background spectrum of the empty sample holder or clean salt plates.

o

Place the sample in the spectrometer and acquire the sample spectrum.

[¢]

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

[¢]

Identify and label the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To determine the molecular weight and fragmentation pattern of 2,3-dichloro-1-
propene.

Methodology:
e Sample Preparation:

o Prepare a dilute solution of 2,3-dichloro-1-propene (e.g., 100 ppm) in a volatile solvent
such as dichloromethane or hexane.

e GC-MS Instrument Parameters:
o Gas Chromatograph:
» [njector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
» |njector Temperature: 250 °C.

= Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 pum film thickness,
with a stationary phase like 5% phenyl-methylpolysiloxane).

= Carrier Gas: Helium at a constant flow rate of 1 mL/min.

= Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp
to 200 °C at a rate of 10 °C/min.

o Mass Spectrometer:

lonization Mode: Electron lonization (EI) at 70 eV.

Mass Range: 35-200 amu.

lon Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

» Data Acquisition and Analysis:

o Inject 1 pL of the prepared sample into the GC-MS system.
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o Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak
corresponding to 2,3-dichloro-1-propene.

o Analyze the mass spectrum to identify the molecular ion peak and the major fragment
ions.

o Compare the obtained spectrum with a reference library for confirmation.

Visualizations

The following diagrams illustrate the structure, fragmentation, and analytical workflow for 2,3-
dichloro-1-propene.

Caption: Molecular Structure of 2,3-Dichloro-1-propene.
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Caption: Proposed Mass Spectrometry Fragmentation Pathway.
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Caption: General Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-Dichloro-1-propene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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dichloro-1-propene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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